2-Isopropyl-1H-indol-5-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-propan-2-yl-1H-indol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-7(2)11-6-8-5-9(13)3-4-10(8)12-11/h3-7,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKBXAJOULYAQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(N1)C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Isopropyl 1h Indol 5 Ol and Its Analogs
Established and Novel Synthetic Routes Towards the Indole (B1671886) Core
The construction of the indole scaffold is a well-trodden path in organic synthesis, with a plethora of named reactions developed over the past century. The applicability of these methods to the synthesis of 2-isopropyl-1H-indol-5-ol and its analogs depends largely on the availability of suitably substituted precursors and the tolerance of the reaction conditions to the specific functional groups present, namely the C2-isopropyl and C5-hydroxyl moieties.
Classical Indole Synthesis Approaches Applicable to this compound Precursors
Several classical methods for indole synthesis, discovered over a century ago, remain relevant for the preparation of a wide variety of indole derivatives. shahucollegelatur.org.in These venerable reactions, including the Fischer, Bischler, and Madelung syntheses, each offer a unique approach to the indole core. shahucollegelatur.org.in
The Fischer indole synthesis , discovered in 1883 by Emil Fischer, is a robust and widely used method that involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. shahucollegelatur.org.inwikipedia.org For the synthesis of a 2-isopropyl-substituted indole, the logical starting materials would be a phenylhydrazine and isobutyraldehyde (B47883) or a related ketone. The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement to form the indole ring. wikipedia.org The presence of a hydroxyl group on the phenylhydrazine precursor would directly lead to the desired 5-hydroxyindole (B134679) derivative. The reaction is typically catalyzed by Brønsted acids like HCl or H₂SO₄, or Lewis acids such as zinc chloride. wikipedia.org Modern modifications of the Fischer indole synthesis, such as those using milder conditions or palladium catalysis, have expanded its scope and functional group tolerance. wikipedia.orgorganic-chemistry.org
The Nenitzescu indole synthesis provides a direct route to 5-hydroxyindoles. pcbiochemres.com This reaction involves the condensation of a p-benzoquinone with an enamine or a β-enaminone. pcbiochemres.comnih.gov To obtain a 2-isopropyl derivative, an enamine derived from isobutyraldehyde or a related ketone would be required. The reaction proceeds with high regioselectivity, making it a valuable tool for accessing 5-hydroxyindoles. nih.gov A solid-phase version of the Nenitzescu synthesis has been developed for the preparation of 5-hydroxyindole-3-carboxamides. researchgate.net
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an ortho-iodoaniline and a disubstituted alkyne. pcbiochemres.comwikipedia.org This method is highly versatile and can tolerate a wide range of functional groups on both starting materials. wikipedia.orguninsubria.it To synthesize a 2-isopropyl-5-hydroxyindole, one would start with an appropriately substituted ortho-iodoaniline and an alkyne bearing an isopropyl group. The reaction typically employs a palladium(II) catalyst, a base such as potassium carbonate, and a chloride source like lithium chloride. wikipedia.org A significant advantage of the Larock synthesis is its high regioselectivity, almost always yielding 2,3-disubstituted indoles where the larger substituent on the alkyne is placed at the C2 position of the indole ring. nih.gov
While the Gassman indole synthesis is another classical method, its application to this compound might be less direct as it typically produces 3-substituted indoles.
Transition Metal-Catalyzed Syntheses of Substituted Indoles
Modern organic synthesis has been revolutionized by the advent of transition metal catalysis, and indole synthesis is no exception. Palladium, rhodium, and copper catalysts have been extensively used to construct the indole ring system with high efficiency and control. mdpi.com
Palladium-catalyzed reactions are particularly prominent. One-pot syntheses of 2-substituted indoles have been developed through the heteroannulation of o-haloanilines and terminal alkynes, a process that often involves a Sonogashira coupling followed by cyclization. researchgate.net For instance, the reaction of an o-iodoaniline with an isopropyl-substituted alkyne in the presence of a palladium catalyst can directly lead to the desired 2-isopropylindole. wikipedia.org Furthermore, palladium-catalyzed oxidative cyclization of N-aryl imines, formed from anilines and ketones, provides an atom-economical route to indoles under mild, aerobic conditions. acs.orgthieme-connect.com This approach allows for the rapid assembly of the indole ring from readily available starting materials. acs.org
Rhodium catalysts have also proven effective. For example, rhodium(II) perfluorobutyrate can mediate the decomposition of vinyl azides to generate complex, functionalized N-heterocycles, including indoles, in a two-step process from commercially available materials. organic-chemistry.org
The table below summarizes some key transition metal-catalyzed approaches applicable to the synthesis of substituted indoles.
| Catalytic System | Reaction Type | Substrates | Product Type | Reference |
| Palladium(II) acetate | Oxidative Cyclization | N-aryl imines (from anilines and ketones) | Substituted indoles | acs.org |
| Palladium(0) | Heteroannulation | o-haloanilines and terminal alkynes | 2-substituted indoles | researchgate.net |
| Rhodium(II) perfluorobutyrate | Decomposition of vinyl azides | Vinyl azides | Functionalized indoles | organic-chemistry.org |
Stereoselective Synthetic Approaches for Isopropyl Moieties
The introduction of a chiral center, such as at the isopropyl group, requires stereoselective synthetic methods. While the isopropyl group itself is achiral, its attachment to a prochiral center on the indole precursor or during the indole ring formation can lead to stereoisomers.
A catalytic version of the Fischer indole synthesis has been developed that can produce cyclopentane[b]indoles with high enantioselectivity. chemistryviews.org This method utilizes a chiral, cyclic phosphoric acid as a catalyst in the presence of zinc chloride and an acidic cation-exchange resin. chemistryviews.org The key to the enantioselectivity is a dynamic kinetic resolution of the intermediate chiral hydrazone. chemistryviews.org While this specific example leads to a fused ring system, the principle of using chiral catalysts to control stereochemistry in indole synthesis is broadly applicable.
Functionalization and Derivatization Strategies
Once the this compound core is synthesized, further modifications can be made to fine-tune its properties. The indole ring is rich in electron density, making it susceptible to electrophilic substitution, but the regioselectivity of these reactions can be influenced by the existing substituents.
Regioselective Functionalization of the Indole Ring (N1, C2, C3, C5 Positions)
The functionalization of the indole ring can be directed to specific positions by choosing appropriate reagents and reaction conditions.
N1 Position: The nitrogen atom of the indole ring can be readily alkylated or acylated. organic-chemistry.org N-alkylation of indoles can be achieved using alkyl halides in the presence of a base. organic-chemistry.orgresearchgate.net For instance, N-methylation can be accomplished with methyl iodide. mdpi.com
C2 Position: While the C2 position is already occupied by the isopropyl group in the target molecule, direct C-H functionalization at this position is possible in other indole systems, often directed by a group on the nitrogen. nih.gov
C3 Position: The C3 position of indole is the most nucleophilic and is the typical site for electrophilic substitution. shahucollegelatur.org.in C3-alkylation of indoles can be achieved with various electrophiles. rsc.org For example, a transition metal-free, Cs₂CO₃/Oxone®-mediated C3-alkylation with α-heteroaryl-substituted methyl alcohols has been reported. rsc.org
C5 Position: The hydroxyl group at the C5 position can be a handle for further functionalization. It can be alkylated to form ethers or acylated to form esters. Direct C-H functionalization at other positions on the benzene (B151609) ring (C4, C6, C7) is generally more challenging and often requires directing groups or specific catalytic systems. core.ac.ukfrontiersin.org However, methods for the regioselective functionalization of the carbocyclic ring of hydroxyindoles have been developed. researchgate.net For example, regioselective electrophilic alkylation of tetrahydroindol-4(5H)-one intermediates can lead to 5- and 7-substituted indoles after oxidation. core.ac.uknih.gov
The following table provides a summary of regioselective functionalization strategies for the indole ring.
| Position | Functionalization Type | Reagents/Conditions | Reference |
| N1 | Alkylation | Alkyl halides, base | organic-chemistry.org |
| C3 | Alkylation | α-heteroaryl-substituted methyl alcohols, Cs₂CO₃/Oxone® | rsc.org |
| C5 | Etherification/Esterification | Alkyl/acyl halides, base | - |
| C4, C6, C7 | C-H Functionalization | Transition metal catalysis with directing groups | frontiersin.org |
Carbonylative Functionalization of Indole Scaffolds
Carbonylation reactions, which introduce a carbonyl group (C=O) into a molecule, are a powerful tool for the synthesis of carboxylic acids, esters, amides, and ketones. beilstein-journals.orgnih.gov These reactions can be applied to the indole scaffold to introduce valuable functional groups.
Palladium-catalyzed carbonylation of haloindoles is a well-established method. nih.gov For example, 4- to 7-haloindoles can be converted to the corresponding indole carboxylic amides under a carbon monoxide atmosphere using a palladium catalyst. nih.gov The direct C-H carbonylation of indoles has also been achieved using transition metal catalysts. beilstein-journals.org For instance, rhodium catalysts have been used for the direct C-H alkoxycarbonylation of indoles to produce indole-2-carboxylates. nih.gov Cobalt catalysts have been employed for the direct C-H aminocarbonylation to yield indole-2-amides. nih.gov
Furthermore, carbonylative cyclization reactions can be used to construct more complex heterocyclic systems fused to the indole ring. beilstein-journals.orgrsc.org For example, palladium-catalyzed cascade reactions involving carbonylation can lead to the formation of indolo[2,1-a]isoquinoline scaffolds. rsc.org
The use of carbon monoxide surrogates, such as molybdenum hexacarbonyl or aryl formates, offers a safer and more convenient alternative to gaseous carbon monoxide for these transformations. nih.govrsc.org
Derivatization of the 5-Hydroxyl Group
The phenolic 5-hydroxyl group of the this compound scaffold is a prime site for chemical modification, enabling the synthesis of a vast array of analogs. This derivatization is most commonly achieved through the formation of ethers or esters, which can significantly alter the compound's physicochemical properties such as lipophilicity, solubility, and ability to act as a hydrogen bond donor or acceptor.
Key methods for derivatizing this hydroxyl group include the Williamson ether synthesis and the Mitsunobu reaction. These reactions provide reliable pathways to O-alkylated or O-acylated indole analogs.
Williamson Ether Synthesis
A fundamental and widely used method for preparing ethers is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgbyjus.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgbyjus.com In the context of this compound, the phenolic hydroxyl group is first deprotonated using a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide ion. This alkoxide then attacks an alkyl halide (e.g., an alkyl iodide, bromide, or chloride), displacing the halide and forming the corresponding 5-O-alkylated indole ether. masterorganicchemistry.com The choice of a primary alkyl halide is crucial, as secondary and tertiary halides tend to favor elimination side reactions. wikipedia.org
Mitsunobu Reaction
The Mitsunobu reaction offers a versatile and powerful alternative for the functionalization of alcohols, including the 5-hydroxyl group of indole derivatives. wikipedia.orgnih.gov This reaction facilitates the conversion of an alcohol to various other functional groups, including ethers and esters, typically with inversion of stereochemistry at the alcohol carbon. wikipedia.orgnih.gov The process involves the use of a phosphine (B1218219), most commonly triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org
The reaction is initiated by the formation of a betaine (B1666868) intermediate from the phosphine and the azodicarboxylate. This intermediate deprotonates the nucleophile (e.g., a carboxylic acid for ester formation or another alcohol for ether formation) and activates the 5-hydroxyl group of the indole, converting it into a good leaving group. Subsequent SN2 attack by the nucleophile yields the desired derivatized product. Research has shown that the Mitsunobu reaction can be an expeditious approach for varying the 5-substituent on 5-hydroxyindole-2-carboxylic acid scaffolds. researchgate.net
Analytical Derivatization
For analytical purposes, particularly in high-performance liquid chromatography (HPLC), the 5-hydroxyl group can be derivatized to enhance detection sensitivity. Reagents like benzylamine, in the presence of potassium hexacyanoferrate(III), can convert 5-hydroxyindoles into highly fluorescent derivatives, allowing for their determination at very low concentrations. nih.govsigmaaldrich.comsigmaaldrich.com Another example is the use of 6-aminomethylphthalhydrazide (6-AMP) as a chemiluminescence derivatization reagent for 5-hydroxyindoles. academicjournals.org
| Reaction Type | Key Reagents | Product Type | Mechanism | Notes |
|---|---|---|---|---|
| Williamson Ether Synthesis | Base (e.g., NaH), Alkyl Halide (R-X) | Ether (5-OR) | SN2 | Best with primary alkyl halides to avoid elimination. wikipedia.org |
| Mitsunobu Reaction | PPh₃, DEAD or DIAD, Nucleophile (R-OH, R-COOH) | Ether (5-OR), Ester (5-OCOR) | SN2 | Proceeds with inversion of configuration if the alcohol is chiral. wikipedia.org Useful for a wide range of nucleophiles. nih.govresearchgate.net |
| Fluorescence Derivatization | Benzylamine, K₃[Fe(CN)₆] | Fluorescent Adduct | Oxidative Coupling | Used for sensitive analytical detection via HPLC. nih.gov |
| Chemiluminescence Derivatization | 6-Aminomethylphthalhydrazide (6-AMP), K₃[Fe(CN)₆] | Chemiluminescent Adduct | Oxidative Coupling | Enables highly sensitive detection. academicjournals.org |
Reaction Mechanisms and Pathway Analysis in Synthesis
The synthesis of the this compound core and its analogs relies on several classic and modern named reactions. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern. The Fischer and Larock indole syntheses are among the most robust and widely employed methods.
Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this is arguably the most famous and widely used method for indole synthesis. byjus.comwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine and a carbonyl compound (an aldehyde or ketone). byjus.com
To synthesize this compound, one would start with p-methoxyphenylhydrazine (as a protected form of p-hydroxyphenylhydrazine) and methyl isopropyl ketone.
The mechanism proceeds through several key steps: byjus.comwikipedia.orgmetu.edu.tr
Hydrazone Formation: The phenylhydrazine and ketone condense to form a phenylhydrazone.
Tautomerization: The hydrazone isomerizes to its enamine tautomer.
ub.eduub.edu-Sigmatropic Rearrangement: Following protonation, the enamine undergoes an irreversible ub.eduub.edu-sigmatropic rearrangement (a Claisen-type rearrangement), which breaks the weak N-N bond and forms a new C-C bond.
Aromatization and Cyclization: The resulting di-imine intermediate rearomatizes. The nucleophilic amino group then attacks the imine carbon intramolecularly to form a five-membered aminoindoline ring.
Elimination: Finally, the elimination of an ammonia (B1221849) molecule under the acidic conditions leads to the formation of the stable, aromatic indole ring. The methoxy (B1213986) group can then be cleaved to reveal the 5-hydroxyl group.
Larock Indole Synthesis
A more modern approach, the Larock indole synthesis, is a powerful palladium-catalyzed heteroannulation reaction. ub.eduwikipedia.org It provides a direct route to 2,3-disubstituted indoles from an o-iodoaniline and a disubstituted alkyne. wikipedia.orgacs.org This method is known for its versatility and high regioselectivity. ub.edunih.gov
For the synthesis of a 2-isopropyl-5-hydroxyindole analog, the reaction would utilize a 2-iodo-4-hydroxyaniline derivative and an alkyne such as 4-methyl-2-pentyne. The reaction is highly regioselective, generally placing the bulkier substituent of the alkyne at the C2 position of the indole. acs.orgnih.gov
The catalytic cycle for the Larock synthesis is generally understood as follows: ub.eduwikipedia.org
Pd(0) Formation: The Pd(II) precatalyst is reduced in situ to the active Pd(0) species.
Oxidative Addition: The o-iodoaniline undergoes oxidative addition to the Pd(0) center.
Alkyne Coordination and Insertion: The alkyne coordinates to the arylpalladium(II) complex and subsequently undergoes a regioselective syn-insertion into the aryl-palladium bond.
Cyclization: The nitrogen atom of the aniline (B41778) displaces the palladium from the vinylpalladium intermediate, forming a six-membered palladacycle.
Reductive Elimination: The cycle concludes with reductive elimination, which forms the indole ring and regenerates the Pd(0) catalyst.
Other Synthetic Pathways
Several other named reactions provide access to the 5-hydroxyindole core. The Nenitzescu indole synthesis , for example, is a direct route involving the condensation of a benzoquinone with a β-aminocrotonate, making it particularly suitable for producing 5-hydroxyindole derivatives. bhu.ac.inpharmaguideline.com
Advanced Spectroscopic and Analytical Characterization Techniques for 2 Isopropyl 1h Indol 5 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic compounds in solution. mdpi.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-Isopropyl-1H-indol-5-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is utilized for a complete structural assignment. asianpubs.orgbezmialem.edu.tr
Proton (¹H) NMR Spectroscopy
Proton (¹H) NMR spectroscopy of this compound is expected to provide key information regarding the number of different types of protons and their neighboring environments. The spectrum, typically recorded in a deuterated solvent like DMSO-d₆, would exhibit distinct signals for the aromatic protons, the N-H proton of the indole (B1671886) ring, the hydroxyl proton, and the protons of the isopropyl group. rsc.orgcarlroth.com
The aromatic region would show signals for the protons at positions 3, 4, 6, and 7 of the indole ring. chemicalbook.comnih.gov The proton at C3 is anticipated to appear as a singlet or a narrow triplet due to coupling with the NH proton. The protons on the benzene (B151609) ring moiety (H4, H6, and H7) will exhibit splitting patterns (doublets or doublet of doublets) based on their coupling with adjacent protons. The N-H proton typically appears as a broad singlet in the downfield region of the spectrum, and the O-H proton of the phenol (B47542) group also gives a singlet. acs.org
The isopropyl group at position C2 will be characterized by a septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). mdpi.com The integration of these signals would correspond to the number of protons in each environment.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| N-H | ~10.5-11.0 | br s | - |
| OH | ~8.5-9.0 | s | - |
| H-7 | ~7.1-7.2 | d | ~8.5 |
| H-4 | ~6.9-7.0 | d | ~2.2 |
| H-6 | ~6.6-6.7 | dd | J = 8.5, 2.2 |
| H-3 | ~6.1-6.2 | s | - |
| CH (isopropyl) | ~3.0-3.2 | sept | ~6.9 |
| CH₃ (isopropyl) | ~1.3-1.4 | d | ~6.9 |
Carbon (¹³C) NMR Spectroscopy
Complementing the ¹H NMR data, Carbon-13 (¹³C) NMR spectroscopy identifies the number of non-equivalent carbon atoms and provides information about their electronic environment. asianpubs.orgrsc.org The spectrum of this compound would display eleven distinct signals corresponding to the eleven carbon atoms in the molecule.
The carbon atoms of the indole ring are expected to resonate in the aromatic region (δ 100-155 ppm). nih.gov The C5 carbon, being attached to the electronegative oxygen atom, would appear significantly downfield. The C2 carbon, substituted with the isopropyl group, would also be found at a lower field compared to the unsubstituted C2 of indole. The carbons of the isopropyl group, the methine (-CH) and the two equivalent methyl (-CH₃) carbons, would appear in the aliphatic region of the spectrum (δ 20-30 ppm).
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~145-148 |
| C-5 | ~150-152 |
| C-7a | ~132-134 |
| C-3a | ~128-130 |
| C-7 | ~112-114 |
| C-4 | ~111-113 |
| C-6 | ~105-107 |
| C-3 | ~98-100 |
| CH (isopropyl) | ~28-30 |
| CH₃ (isopropyl) | ~22-24 |
Two-Dimensional NMR Techniques
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other. For this compound, COSY would show correlations between the coupled aromatic protons (H-6 with H-7) and within the isopropyl group (methine CH with the methyl CH₃ protons).
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is vital for assigning the carbon signals based on the already assigned proton signals. For instance, it would link the proton signal at ~6.1-6.2 ppm to the C3 carbon and the aliphatic proton signals to their corresponding isopropyl carbons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This technique is instrumental in establishing the connectivity of the different structural fragments. Key HMBC correlations would be expected from the isopropyl methine proton to C2 and C3 of the indole ring, and from the aromatic protons to neighboring quaternary and protonated carbons, confirming the substitution pattern. acs.org
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. scirp.orgresearchgate.net It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. mdpi.com In the positive ion mode, this compound is expected to readily form the protonated molecular ion [M+H]⁺. High-resolution ESI-MS (HRESIMS) can determine the exact mass of this ion, allowing for the calculation of the elemental composition. researchgate.net
Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion can induce fragmentation, providing structural insights. nih.govresearchgate.net A characteristic fragmentation pathway would likely involve the loss of the isopropyl group as a neutral propylene (B89431) molecule or as an isopropyl radical, leading to significant fragment ions. Other fragmentations may involve the indole ring itself. researchgate.netebi.ac.uk
Electron Ionization (EI) and Fast Atom Bombardment (FAB) Mass Spectrometry
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. rsc.orgscirp.org The resulting mass spectrum is a fingerprint of the molecule, characterized by a molecular ion (M⁺) peak and numerous fragment ions. researchgate.netscirp.org The fragmentation of indoles under EI-MS is well-documented and often involves the cleavage of substituents from the indole core. researchgate.net For this compound, a prominent fragment would be expected from the loss of a methyl group from the isopropyl moiety (benzylic cleavage), resulting in a stable cation.
Fast Atom Bombardment (FAB) is another soft ionization technique that is suitable for polar and non-volatile compounds. researchgate.net Similar to ESI, FAB would be expected to produce a strong protonated molecular ion [M+H]⁺, which is useful for confirming the molecular weight. acs.org
Predicted Mass Spectrometry Fragments for this compound
| m/z | Ion | Ionization Technique | Description |
|---|---|---|---|
| 176.1075 | [M+H]⁺ | ESI, FAB | Protonated molecular ion |
| 175.0997 | [M]⁺ | EI | Molecular ion |
| 160.0762 | [M-CH₃]⁺ | EI | Loss of a methyl radical from the isopropyl group |
| 133.0528 | [M-C₃H₆]⁺ | ESI, EI | Loss of propylene from the isopropyl group |
| 132.0450 | [M-C₃H₇]⁺ | ESI, EI | Loss of isopropyl radical |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of organic molecules by analyzing the fragmentation patterns of a selected precursor ion. unodc.org In the analysis of indole derivatives, including those structurally related to this compound, MS/MS provides crucial information for confirming the molecular structure. scispace.comresearchgate.net The process involves the ionization of the molecule, selection of the protonated molecular ion [M+H]⁺, and subsequent collision-induced dissociation (CID) to generate a series of fragment ions.
The fragmentation pathways are characteristic of the molecule's structure. For indole-containing compounds, common fragmentation patterns involve the loss of substituents from the indole ring and cleavage of the side chains. squarespace.comnih.gov For instance, in related tryptamine (B22526) structures, fragmentation often occurs at the ethylamine (B1201723) side chain, leading to characteristic neutral losses. squarespace.com While specific fragmentation data for this compound is not extensively detailed in the provided results, the general principles of MS/MS applied to similar indole derivatives suggest that key fragments would arise from the cleavage of the isopropyl group and fragmentation of the indole core. researchgate.netnih.gov High-resolution mass spectrometry, a related technique, further enhances selectivity and mass accuracy, which is invaluable for identifying novel psychoactive substances with similar structures. scispace.com
Table 1: Representative MS/MS Fragmentation Data for a Structurally Related Indole Derivative
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss/Fragment Structure |
| 356 [M+H]⁺ | 239 | Loss of Indole Moiety |
| 356 [M+H]⁺ | 197 | Rearrangement product from m/z 239 |
| 356 [M+H]⁺ | 135 | Benzyl-dimethyl silicon ion |
Note: This data is for a related silyl-indole compound and serves as an illustrative example of fragmentation analysis. nih.gov
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is essential for identifying the functional groups present in a molecule. google.comtandfonline.com
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each functional group has a characteristic absorption frequency range, allowing for its identification. google.comresearchgate.net For this compound, the FTIR spectrum would be expected to show characteristic peaks for the O-H, N-H, C-H, and C=C bonds.
The NIST Chemistry WebBook provides reference spectra for 1H-indol-5-ol, a closely related compound. nist.govnist.gov These spectra show a broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the isopropyl group would be observed in the 2850-2970 cm⁻¹ range. The C=C stretching vibrations of the aromatic indole ring are expected in the 1450-1600 cm⁻¹ region. nist.govnist.gov While a specific spectrum for this compound is not available, the principles of FTIR analysis of similar compounds provide a strong basis for its characterization. google.comnist.gov
Table 2: Expected FTIR Absorption Bands for this compound
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibration Type |
| O-H (hydroxyl) | 3200-3600 (broad) | Stretching |
| N-H (indole) | 3300-3500 | Stretching |
| C-H (aromatic) | 3000-3100 | Stretching |
| C-H (aliphatic - isopropyl) | 2850-2970 | Stretching |
| C=C (aromatic) | 1450-1600 | Stretching |
| C-O (hydroxyl) | 1000-1260 | Stretching |
Raman Spectroscopy
X-ray Crystallography for Solid-State Molecular Structure Determination
Studies on related indole derivatives demonstrate the power of this technique. For example, the crystal structure of (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde was determined, revealing the dihedral angle between the indole and phenyl rings. scirp.org Similarly, X-ray crystallography has been used to study the binding of indole derivatives to proteins. escholarship.org Although a specific crystal structure for this compound is not found in the search results, the methodology is standard for such compounds. usm.myresearchgate.net
Table 3: Illustrative Crystallographic Data for a Related Indole Derivative
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| Molecules per Unit Cell (Z) | 4 |
| Dihedral Angle (Indole-Phenyl) | 111.5 (3)° |
Note: This data is for (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde and serves as an example of the type of information obtained from X-ray crystallography. scirp.org
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are fundamental for assessing the purity of a compound and for separating it from impurities or other components in a mixture.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture. jfda-online.com For this compound, a reversed-phase HPLC method would likely be employed for purity assessment. researchgate.net In this mode, a non-polar stationary phase is used with a polar mobile phase.
The purity of the compound is determined by injecting a solution into the HPLC system and observing the resulting chromatogram. A pure compound should ideally show a single sharp peak. nih.govoatext.com The presence of other peaks indicates impurities. HPLC methods can be validated for specificity, linearity, precision, and accuracy to ensure reliable results. jfda-online.com While specific HPLC conditions for this compound are not detailed, methods for similar indole derivatives often use a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, sometimes with additives like formic acid to improve peak shape. researchgate.netcaltech.edu
Table 4: Typical HPLC Parameters for the Analysis of Indole Derivatives
| Parameter | Typical Conditions |
| Column | C18 (reversed-phase) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid |
| Elution | Isocratic or Gradient |
| Detection | UV-Vis (e.g., at 215 nm or 280 nm) |
| Flow Rate | 0.5 - 1.5 mL/min |
Gas Chromatography (GC)
Gas Chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds. Its application to the characterization of this compound is crucial for purity assessment, identification, and quantification in various matrices. The inherent volatility of the compound, albeit moderated by the polar hydroxyl and amine functionalities, allows for its analysis via GC, often with method optimization to ensure accurate and reproducible results.
Column Selection and Separation Principles
The choice of capillary column is paramount in achieving effective separation of this compound from potential isomers, precursors, or degradation products. The selection hinges on the polarity of the stationary phase.
Non-polar columns , such as those with a 100% dimethylpolysiloxane or a 5% phenyl-95% dimethylpolysiloxane stationary phase (e.g., HP-5MS), are commonly employed for the analysis of a wide range of organic compounds. notulaebotanicae.ro Separation on these columns is primarily driven by the boiling points of the analytes. For this compound, this would allow for its separation from compounds with significantly different molecular weights and boiling points.
Polar columns , featuring stationary phases like polyethylene (B3416737) glycol (WAX) or nitrophthalic acid modified polyethylene glycol (FFAP), offer an alternative separation mechanism based on polarity. The hydroxyl (-OH) and indole nitrogen (-NH) groups of this compound can engage in strong dipole-dipole and hydrogen bonding interactions with these polar phases. This can lead to increased retention times and potentially superior resolution from closely related polar compounds. Studies on substituted phenols have demonstrated the utility of polar stationary phases in achieving fine separations. mdpi.com
Injection, Temperature Programming, and Detection
A typical GC analysis would involve injecting a solution of the analyte into a heated inlet, which rapidly vaporizes the sample. An inlet temperature in the range of 250–280°C is generally sufficient to ensure the complete volatilization of indole derivatives without causing thermal degradation. notulaebotanicae.ro
To facilitate the elution of a semi-volatile compound like this compound in a reasonable timeframe and with good peak shape, a temperature-programmed oven is essential. A representative temperature program might start at a moderate temperature (e.g., 80-100°C) to allow for the elution of more volatile components, followed by a controlled ramp (e.g., 5-15°C per minute) to a final temperature of 280–300°C. phcogj.com This ensures that the analyte is eluted efficiently.
For detection, two primary methods are widely used:
Flame Ionization Detector (FID): This detector offers high sensitivity and a wide linear range for quantifiable analysis of organic compounds.
Mass Spectrometry (MS): When coupled with GC, MS provides not only quantitative data but also invaluable structural information. The resulting mass spectrum, which shows the fragmentation pattern of the molecule, acts as a chemical fingerprint, allowing for unambiguous identification. nepia.com This is particularly useful in complex mixtures or for confirming the identity of a synthesized compound.
The Role of Derivatization
The presence of active hydrogen atoms in the hydroxyl and N-H groups of this compound can lead to undesirable chromatographic behavior, such as peak tailing and reduced response. These polar functional groups can interact with active sites within the GC system, leading to poor peak symmetry and decreased reproducibility. To mitigate these effects, derivatization is often employed. researchgate.netsemanticscholar.org This chemical modification process involves converting the polar functional groups into less polar, more volatile derivatives.
Common derivatization techniques applicable to this compound include:
Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens on the hydroxyl and indole nitrogen with trimethylsilyl (B98337) (TMS) groups. This reduces the polarity and increases the thermal stability of the analyte.
Acylation: Acylating agents can introduce an acyl group, which also serves to block the active sites and improve chromatographic performance.
Derivatization can significantly enhance the quality of the GC analysis, leading to sharper, more symmetrical peaks and improved sensitivity. semanticscholar.org
Detailed Research Findings
Based on these analogous studies, the following data tables outline proposed starting parameters for the GC and GC-MS analysis of this compound.
Table 1: Proposed Gas Chromatography (GC-FID) Parameters
| Parameter | Value |
|---|---|
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5) |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet | Split/Splitless, 270°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| Oven Program | |
| Initial Temperature | 100°C, hold for 2 min |
| Ramp Rate | 10°C/min to 280°C |
| Final Hold | Hold at 280°C for 5 min |
| Detector (FID) | |
| Temperature | 300°C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
Table 2: Proposed Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
| Parameter | Value |
|---|---|
| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5MS) |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet | Splitless, 270°C |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Oven Program | |
| Initial Temperature | 100°C, hold for 2 min |
| Ramp Rate | 15°C/min to 300°C |
| Final Hold | Hold at 300°C for 10 min |
| Mass Spectrometer | |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
These tables provide a robust starting point for method development. The actual retention time for this compound under these conditions would need to be determined empirically using a pure standard. The selection of a non-polar column in these proposed methods is based on its versatility and the common practice of separating compounds primarily by their boiling points, with polarity playing a secondary role. For analyses requiring enhanced separation of polar isomers, a polar column would be the preferred choice.
Computational and Theoretical Investigations of 2 Isopropyl 1h Indol 5 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular properties that are difficult or impossible to obtain through experimentation alone. ufg.br These methods are routinely used to elucidate molecular structures and predict reactivity. researchgate.netescholarship.org
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. tandfonline.com By calculating the electron density, DFT can determine the energies and shapes of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net
For an indole (B1671886) derivative like 2-Isopropyl-1H-indol-5-ol, the HOMO is typically localized on the electron-rich indole ring system, indicating its propensity to donate electrons in reactions. mdpi.com The LUMO, conversely, represents the molecule's ability to accept electrons. A smaller HOMO-LUMO energy gap suggests higher reactivity and lower stability. researchgate.net DFT calculations, often performed at levels like B3LYP/6-311G(d,p), can precisely model these orbitals and predict sites susceptible to electrophilic or nucleophilic attack. researchgate.netacs.org These theoretical calculations provide a foundation for understanding the molecule's potential chemical behavior. researchgate.net
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Calculated Value (eV) | Interpretation |
|---|---|---|
| HOMO Energy | -5.85 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.20 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.65 | Indicates chemical reactivity and kinetic stability. A larger gap implies greater stability. researchgate.net |
Molecules with rotatable single bonds, such as the isopropyl group in this compound, can exist in various spatial arrangements known as conformers. Conformer analysis is a computational process that identifies these different structures and calculates their relative energies to determine the most stable, or lowest-energy, conformation. bris.ac.uk
The rotation around the single bond connecting the isopropyl group to the indole ring, as well as the orientation of the hydroxyl (-OH) group, results in multiple possible conformers. Using quantum chemical methods, the potential energy surface of the molecule is explored to locate energy minima corresponding to stable conformers. The conformer with the lowest calculated energy is predicted to be the most abundant at equilibrium. Understanding the preferred three-dimensional structure is crucial, as it dictates how the molecule will interact with other molecules, including biological receptors. bris.ac.uk
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling encompasses a range of computational techniques used to simulate and predict how a ligand (a small molecule like this compound) might interact with a macromolecular target, such as a protein or enzyme. nih.gov These methods are central to rational drug design. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govjbcpm.com The process involves placing the ligand into the binding site of a protein and evaluating the interaction energy for thousands of different positions and orientations. nih.gov The resulting score, often expressed as binding affinity in kcal/mol, estimates the strength of the ligand-target interaction. jbcpm.combohrium.com
For this compound, docking studies could predict how it fits into a specific protein's active site. The analysis would reveal key interactions, such as:
Hydrogen Bonds: Formed between the hydroxyl (-OH) group or the indole N-H and suitable amino acid residues (e.g., Asp, Glu, Ser). acs.org
Hydrophobic Interactions: Involving the isopropyl group and the phenyl portion of the indole ring with nonpolar amino acid residues (e.g., Val, Leu, Ile). zsmu.edu.ua
π-π Stacking: Potential interactions between the aromatic indole ring and aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp). zsmu.edu.ua
Software like AutoDock and Glide are commonly used for these predictions. nih.govjbcpm.com The results guide the selection of promising compounds for further experimental testing. nih.gov
Table 2: Hypothetical Molecular Docking Results for this compound against a Target Protein
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|
| Protein Kinase X | -7.8 | ASP145, LYS89, VAL34, PHE190 | Hydrogen Bond, Hydrophobic, π-Alkyl |
| Enzyme Y | -8.2 | TYR210, ILE150, LEU154, SER95 | Hydrogen Bond, Hydrophobic, π-π Stacking |
De novo design refers to the computational creation of novel molecules that are tailored to fit a specific biological target. plos.org This approach can be either ligand-based, where new molecules are designed based on the features of known active compounds, or structure-based, where molecules are built directly within the three-dimensional binding site of a target protein. nih.gov
The indole nucleus is considered a "privileged scaffold" in medicinal chemistry because it is a structural component of many compounds with diverse pharmacological activities. mdpi.com In de novo design, the indole ring of a molecule like this compound can serve as a core fragment. Computational algorithms can then explore different chemical groups to attach to this scaffold, optimizing interactions with the target's binding pocket to enhance affinity and specificity. researchgate.netnih.gov This process allows for the rational design of new, potentially more potent indole-based ligands. plos.org
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activities. scispace.comuninsubria.it A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of a molecule's physicochemical properties) to a specific activity, such as inhibitory potency. nih.gov
To develop a QSAR model for a class of compounds including this compound, a "training set" of structurally similar indole derivatives with known biological activities is required. Molecular descriptors for each compound—such as hydrophobicity (logP), electronic properties, and steric parameters—are calculated. Statistical methods are then used to build a model that best correlates these descriptors with the observed activity. nih.gov
The predictive power of a QSAR model is assessed using statistical metrics like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). nih.govnih.gov A reliable model can then be used to predict the biological activity of new or untested compounds, such as this compound, based solely on its calculated descriptors. nih.gov This approach helps prioritize the synthesis and testing of the most promising candidates, saving time and resources. nih.gov
Table 3: Parameters of a Hypothetical QSAR Model for Indole Derivatives
| Statistical Parameter | Value | Description |
|---|---|---|
| r² (Correlation Coefficient) | 0.91 | A measure of how well the model fits the training set data. Values closer to 1 indicate a better fit. nih.gov |
| q² (Cross-validated r²) | 0.75 | A measure of the model's predictive ability, determined through internal cross-validation. A q² > 0.5 is generally considered predictive. nih.gov |
| F-value | 183.38 | The Fischer ratio, indicating the statistical significance of the model. mdpi.com |
| Standard Error of Estimate (S) | 0.050 | A measure of the deviation of the predicted values from the actual values. mdpi.com |
Development of Predictive Models for In Vitro Biological Activity
The in vitro biological activity of novel compounds like this compound can be predicted with considerable accuracy using computational models before undertaking extensive laboratory experimentation. A primary method employed in this preliminary assessment is the Quantitative Structure-Activity Relationship (QSAR) model. nih.govnih.govsemanticscholar.org QSAR models are mathematical representations that correlate the structural or physicochemical properties of a group of molecules with their biological activity. nih.govsemanticscholar.org
The development of a robust QSAR model for a class of compounds, such as indole derivatives, typically involves a multi-step process. Initially, a dataset of compounds with known biological activities is compiled. nih.gov For each compound in this training set, a wide array of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including electronic, steric, hydrophobic, and topological properties.
Statistical methods, such as multiple linear regression, partial least squares, or more advanced machine learning algorithms, are then used to establish a mathematical equation that links a selection of these descriptors to the observed biological activity. nih.govsemanticscholar.org The predictive power of the resulting model is then rigorously evaluated using both internal and external validation techniques to ensure its reliability for forecasting the activity of new compounds. nih.gov While specific QSAR models for this compound are not extensively documented in public literature, the principles can be extrapolated from studies on analogous indole structures. For instance, QSAR studies on indeno[1,2-b]indole (B1252910) derivatives have successfully identified key descriptors that correlate with their inhibitory activity against enzymes like Casein Kinase II (CK2). nih.gov
A hypothetical QSAR model for a series of indol-5-ol derivatives might reveal that a combination of descriptors, such as the octanol-water partition coefficient (logP), molar refractivity, and specific electronic parameters of the substituent at the 2-position, are critical for a particular biological activity. Such a model would allow for the virtual screening of numerous derivatives to prioritize the most promising candidates for synthesis and in vitro testing.
| Model Type | Key Descriptors | Statistical Method | Predicted Activity |
|---|---|---|---|
| Hypothetical QSAR for Indole Derivatives | LogP, Molar Refractivity, Electronic Parameters | Multiple Linear Regression | Enzyme Inhibition |
| 3D-QSAR (CoMFA/CoMSIA) | Steric Fields, Electrostatic Fields, Hydrophobic Fields | Partial Least Squares | Receptor Binding Affinity |
Identification of Key Structural Features Influencing Activity
Computational analysis plays a pivotal role in pinpointing the specific structural moieties of a molecule that are crucial for its biological activity. In the case of this compound, several features are likely to be significant based on general principles of medicinal chemistry and studies of related indole compounds.
The indole scaffold itself is a well-recognized "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. nih.govresearchgate.net The nitrogen atom within the indole ring can act as a hydrogen bond donor, a key interaction in many ligand-receptor binding events.
The 2-isopropyl group is another key determinant of activity. The size, shape, and lipophilicity of this group can dictate the selectivity and potency of the compound. For some targets, a bulky hydrophobic group like isopropyl may fit snugly into a corresponding hydrophobic pocket on the receptor surface, thereby enhancing binding affinity. researchgate.net Comparative studies of indole derivatives often reveal that variations in the substituent at the C2 position lead to substantial differences in biological activity, underscoring the importance of this feature. semanticscholar.org
Molecular docking simulations can further elucidate these structure-activity relationships. By modeling the interaction of this compound with the active site of a specific protein target, researchers can visualize the binding mode and identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding affinity. This detailed understanding at the molecular level is invaluable for the rational design of more potent and selective analogs.
| Structural Feature | Potential Role in Biological Activity | Type of Interaction |
|---|---|---|
| Indole NH | Hydrogen bond donor | Hydrogen Bonding |
| 5-Hydroxyl Group | Hydrogen bond donor/acceptor | Hydrogen Bonding |
| 2-Isopropyl Group | Hydrophobic interaction, steric bulk | Hydrophobic/Van der Waals Interactions |
Computational Prediction of Pharmacokinetic Parameters (ADME)
In silico methods are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. nih.govjbcpm.comresearchgate.netresearchgate.netnih.gov These predictions help to identify potential liabilities that could lead to poor pharmacokinetic behavior in vivo, allowing for structural modifications to be made pre-synthetically. For this compound, a range of ADME parameters can be calculated using various computational models.
A common starting point is the assessment of "drug-likeness," often evaluated using frameworks like Lipinski's Rule of Five. These rules provide a set of simple physicochemical property thresholds that are commonly met by orally active drugs. The key parameters include molecular weight (MW), the logarithm of the octanol-water partition coefficient (logP), the number of hydrogen bond donors (HBD), and the number of hydrogen bond acceptors (HBA).
For this compound, the calculated properties would likely fall within the favorable ranges defined by these rules. Other important predicted parameters include the topological polar surface area (TPSA), which is a good indicator of a molecule's ability to permeate cell membranes, and the number of rotatable bonds, which influences conformational flexibility and bioavailability.
More sophisticated models can predict specific metabolic pathways, potential interactions with drug-metabolizing enzymes like the cytochrome P450 family, and whether the compound is likely to be a substrate for efflux transporters such as P-glycoprotein. researchgate.net These predictions are crucial for anticipating the metabolic stability and potential for drug-drug interactions.
| ADME Parameter | Predicted Value/Range for this compound (Hypothetical) | Significance |
|---|---|---|
| Molecular Weight (g/mol) | ~189.25 | Generally <500 for good oral absorption |
| logP | ~2.5 - 3.0 | Indicates good membrane permeability |
| Hydrogen Bond Donors | 2 (indole NH, hydroxyl OH) | Typically ≤5 for good oral absorption |
| Hydrogen Bond Acceptors | 1 (hydroxyl O) | Typically ≤10 for good oral absorption |
| Topological Polar Surface Area (Ų) | ~33 | Generally <140 Ų for good cell permeability |
| Rotatable Bonds | 1 | Fewer rotatable bonds (<10) is favorable for bioavailability |
In Vitro Biological Activity and Structure Activity Relationship Sar Studies of 2 Isopropyl 1h Indol 5 Ol Derivatives
In Vitro Evaluation Against Diverse Biological Targets
Enzyme Inhibition Studies
Derivatives of the indole (B1671886) core structure have demonstrated inhibitory activity against several key enzymes implicated in various diseases.
Phospholipase A2α (cPLA2α): Indole-5-carboxylic acids featuring a 3-aryloxy-2-oxopropyl group at the 1-position have been identified as potent inhibitors of human cytosolic phospholipase A2α (cPLA2α). nih.gov Further structure-activity relationship (SAR) studies on 1-[3-(4-octylphenoxy)-2-oxopropyl]indole-5-carboxylic acid revealed that modifications at the indole 3- and 5-positions, as well as replacing the indole scaffold with other heterocycles, significantly impact the inhibitory potency against cPLA2α. nih.gov For instance, introducing a 3-methyl-1,2,4-oxadiazol-5-yl moiety led to a substantial increase in inhibitory activity, with one compound exhibiting an IC50 of 0.0021 μM against the isolated enzyme and 0.0006 μM in a cellular assay using human platelets. nih.gov
Xanthine (B1682287) Oxidase: This enzyme plays a crucial role in the production of uric acid, and its overactivity is linked to hyperuricemia and gout. nih.gov While direct studies on 2-isopropyl-1H-indol-5-ol derivatives are limited, research on structurally diverse phenolic compounds, which share some structural similarities, has shown that they can inhibit xanthine oxidase. nih.gov This suggests a potential avenue for exploration for indole derivatives.
Urease: Urease is an important enzyme in certain pathogenic bacteria and fungi. nih.govnih.gov Inhibition of this enzyme is a target for antimicrobial drug development. Studies on bis-thiobarbituric derivatives have shown that those with a substituted phenyl ring are effective urease inhibitors, while indole derivatives displayed moderate activity. nih.gov SAR studies indicated that electron-donating groups and those capable of forming hydrogen bonds, such as hydroxyl groups, enhance the inhibitory activity. nih.gov In another study, oxazole-based imidazopyridine derivatives were synthesized and showed significant urease inhibition, with some compounds being more potent than the standard drug thiourea. The presence of hydroxyl, trifluoromethyl, or nitro groups on the aryl part of the oxazole (B20620) ring was found to enhance the inhibitory potential. nih.gov
Antimicrobial Activity Studies
Indole derivatives have demonstrated a broad spectrum of antimicrobial activities.
Antibacterial Activity: Various indole derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.gov For example, 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their antibacterial activity, with 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one showing a low minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA. nih.gov Similarly, 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have exhibited significant activity against S. aureus and MRSA, with some compounds having MIC values less than 1 µg/mL. mdpi.com Indolyl derivatives containing amino-guanidinium moieties have also shown potent antibacterial activities with MICs in the range of 2–16 µg/mL against both Gram-positive and Gram-negative bacteria. nih.gov The introduction of a bromine atom into the benzimidazole (B57391) core of some indole derivatives has been shown to significantly increase antimicrobial activity. mdpi.com
Antifungal Activity: Several indole derivatives have also been found to possess antifungal properties. For instance, 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives showed activity against Candida albicans. nih.gov 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives also demonstrated activity against C. albicans, with 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole showing a low MIC of 3.9 µg/mL. mdpi.com
Antimycobacterial Activity: The antimycobacterial potential of indole derivatives has also been investigated. 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives were tested against Mycobacterium tuberculosis H37Rv. nih.gov Additionally, 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives showed activity against Mycobacterium smegmatis, with 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole demonstrating a low MIC of 3.9 µg/mL. mdpi.com
Antiviral Activity: The antiviral properties of indole-related structures have been explored. Isoquinolone derivatives, which share some structural features with indoles, have been identified as inhibitors of influenza A and B viruses by targeting the viral polymerase activity. nih.gov Another study reported that 5-isoxazol-5-yl-2′-deoxyuridines, synthesized from 5-iodo-2′-deoxyuridine, exhibited activity against herpes simplex viruses 1 and 2, as well as several RNA viruses. nih.gov
Other Targeted In Vitro Activities
Anti-inflammatory Activity: The inhibition of cPLA2α by indole derivatives, as mentioned earlier, is a key mechanism for their anti-inflammatory effects. nih.gov Additionally, some indole derivatives, such as Tecastemizole, have shown anti-inflammatory activity. mdpi.com
Antioxidant Activity: Certain indole derivatives have been evaluated for their free radical scavenging activity. N-((10-nitro-1H-indolo[1,2-c]quinazolin-12-yl)methylene)benzenamines have shown good antioxidant potential in both DPPH and H2O2 radical scavenging assays. researchgate.net
Antidiabetic Activity: The potential of indole derivatives as antidiabetic agents has been investigated. In silico and in vitro studies on dihydropyrimido[4,5-a]acridin-2-amines, which can be considered related heterocyclic systems, have shown promising inhibitory activity against α-amylase and α-glucosidase, two key enzymes in carbohydrate metabolism. nih.gov
Mechanistic Investigations of In Vitro Biological Action
Cellular Pathway Modulation
The in vitro biological activities of indole derivatives are often a result of their ability to modulate specific cellular pathways. For instance, the antiviral activity of an isoquinolone derivative against influenza virus was found to be due to the suppression of viral RNA replication/transcription. nih.gov In the context of antibacterial activity, molecular docking studies of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives suggest that they may bind to long RSH (RelA/SpoT homolog) proteins, which are involved in the bacterial stringent response. nih.gov
Molecular Target Identification
Research into the derivatives of the this compound scaffold has identified several key intracellular molecular targets. These findings are crucial for understanding their mechanism of action and for guiding further drug development.
DNA Gyrase and Topoisomerase IV: Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are well-established targets for antibacterial agents. nih.gov These enzymes are essential for managing DNA topology during replication, transcription, and repair. nih.gov Certain indole derivatives have been shown to inhibit these enzymes. For instance, a potent inhibitor of DNA topoisomerase IV (TOPO IV), with an IC₅₀ value of 0.35 μM, also demonstrated inhibitory activity against DNA gyrase with an IC₅₀ of 0.55 μM. targetmol.com The inhibition of these enzymes often leads to DNA damage and bacterial cell death. nih.gov The development of pyrimido-indoles has yielded compounds with strong potency against both Gram-positive and Gram-negative bacteria by targeting these topoisomerases. nih.gov
mTOR: The mammalian target of rapamycin (B549165) (mTOR) is a critical serine/threonine kinase that regulates cell growth, proliferation, and survival. Its dysregulation is implicated in various diseases, including cancer. A notable derivative, 2-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-1H-indol-5-ol, has been identified as a potent mTOR inhibitor. nih.gov This compound integrates the 5-hydroxyindole (B134679) moiety into a larger pyrazolopyrimidine structure, highlighting its role as an antineoplastic agent. nih.gov
Structure-Activity Relationship (SAR) Analysis
The presence of a hydroxyl group on the indole's benzene (B151609) ring is a common feature in many biologically active natural products, such as the neurotransmitter serotonin (B10506) (5-hydroxytryptamine). nih.gov The derivatization of this hydroxyl group, for instance by converting it into an ether or ester, can modulate the compound's activity. While specific data on the derivatization of this compound is limited in the search results, studies on related 5-hydroxyindole analogs show that such modifications can enhance antimicrobial properties. chula.ac.thresearchgate.net The strategic placement of polar groups like hydroxyls can create a "polar head-non-polar tail" structure, which may enhance interactions with cell membranes. nih.gov
Table 1: Effect of 5-Position Substituent on Biological Activity
| Base Scaffold | R Group at C5 | Observed Biological Activity | Reference |
| Indole | -OH | Foundation for serotonin, a key neurotransmitter. | nih.gov |
| Indole | -OH (analogs) | Antimicrobial properties against various fungi and bacteria. | chula.ac.thresearchgate.net |
| 1H-Indole | -OH (in complex pyrazolopyrimidine) | Potent mTOR inhibitor with anti-cancer properties. | nih.gov |
Modifications at other positions of the indole ring, particularly at the N1 nitrogen and the C3 position, have been extensively explored to optimize the biological activity of indole derivatives.
N1 Position: Substitution at the N1 position can have a profound effect on activity. In some cases, an unsubstituted N1-H is crucial for activity, as it can act as a hydrogen bond donor and is important for the stabilization of radical intermediates in antioxidant processes. nih.govresearchgate.net Conversely, for other biological targets, substitution at N1 is beneficial. For instance, certain N-substituted indole derivatives have shown significant anti-inflammatory, antimicrobial, and antifungal effects. nih.gov
C3 Position: The C3 position is another hot spot for modification. The introduction of various substituents at C3 can stabilize the indole ring and enhance biological effects. Studies on C3-substituted indoles have shown that these modifications are critical for their cytoprotective and antioxidant properties. nih.govresearchgate.netnih.gov The nature of the substituent at C3 strongly influences the compound's mechanism of action and potency. For example, attaching a pyrrolidinedithiocarbamate moiety at C3 resulted in high cytoprotective activity, even when the N1 position was substituted. nih.gov
Table 2: Influence of N1 and C3 Substitution on Indole Derivative Activity
| Scaffold Modification | Key Finding | Impact on Activity | Reference |
| Unsubstituted N1 and Substituted C3 | Mandatory for antioxidant activity in certain series. | Enhanced cytoprotective properties and radical stabilization. | nih.govresearchgate.net |
| Substituted N1 | Can prevent the formation of the indolyl radical. | May lead to low cytoprotective activity in some contexts. | nih.gov |
| Substituted N1 (e.g., tertiary amino, phenyl groups) | Showed significant activity against Staphylococcus aureus. | Enhanced antibacterial activity. | nih.gov |
| Substituted C3 (various moieties) | The type of substituent is critical for activity. | Modulates antioxidant and cytoprotective effects. | researchgate.netnih.gov |
Future Perspectives and Emerging Research Avenues for 2 Isopropyl 1h Indol 5 Ol Research
Development of Advanced Synthetic Methodologies for Indole-5-ol Scaffolds
The synthesis of indole (B1671886) derivatives is a cornerstone of medicinal chemistry, and the development of more efficient and versatile synthetic routes is a continuous pursuit. rsc.org Classical methods like the Fischer, Bartoli, and Reissert indole syntheses have been foundational. rsc.orgnih.gov However, modern organic synthesis is increasingly focused on developing novel strategies that offer greater control, higher yields, and access to a wider range of functionalized indole scaffolds. tandfonline.com
Recent advancements include the use of metal catalysts such as palladium, copper, and rhodium to facilitate the construction of functionalized indoles. For instance, palladium-catalyzed reactions have been employed in the cascade reaction of o-methylphenyl isocyanides with aryl halides to produce 2-arylindoles. Copper-catalyzed intramolecular cyclization of ene-carbamates has also proven effective for synthesizing functionalized indoles. Furthermore, rhodium-catalyzed reductive cyclization represents another powerful tool in the synthetic chemist's arsenal.
Non-classical approaches, including microwave-assisted synthesis, are also gaining traction for their ability to accelerate reaction times and improve efficiency. tandfonline.com The development of one-pot synthesis methods, where multiple reaction steps are carried out in a single vessel, further streamlines the production of complex indole derivatives. d-nb.info These advanced methodologies are crucial for creating libraries of diverse indole-5-ol analogs, which can then be screened for various biological activities.
Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. longdom.orgacs.org These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new compounds and predict their properties with increasing accuracy. mdpi.comfrancis-press.com
In the context of indole derivatives, AI and ML algorithms can be trained on existing data to predict the biological activity of novel compounds, including their potential as anticancer, anti-inflammatory, or antimicrobial agents. mdpi.comnih.gov For example, Quantitative Structure-Activity Relationship (QSAR) models, enhanced by AI, can predict the cytoprotective activity of indole-based structures under oxidative stress. mdpi.com These models can identify key structural features that contribute to a compound's activity, guiding the design of more potent and selective molecules. acs.org
Generative models, a subset of ML, can even design entirely new molecules with desired properties. longdom.org By learning from the chemical space of known active compounds, these models can propose novel indole-5-ol derivatives that are predicted to have high binding affinity to specific biological targets and favorable pharmacokinetic profiles. longdom.orgspringernature.com This in silico approach significantly reduces the time and cost associated with traditional high-throughput screening. longdom.org
Table 1: Application of AI/ML in Indole Research
| AI/ML Application | Description | Potential Impact on 2-Isopropyl-1H-indol-5-ol Research |
| Activity Prediction | Using algorithms to forecast the biological effects of novel compounds based on their molecular structure. mdpi.com | Rapidly screen virtual libraries of this compound analogs to identify candidates with high therapeutic potential. |
| QSAR Modeling | Developing mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.com | Elucidate the specific structural features of this compound that are crucial for its biological activity. |
| De Novo Design | Generating novel molecular structures with desired properties using generative AI models. springernature.com | Create new derivatives of this compound with enhanced efficacy and reduced off-target effects. |
| Toxicity Prediction | Predicting the potential adverse effects of a compound before it is synthesized and tested in the lab. acs.org | Prioritize the development of safer this compound-based drug candidates. |
Exploration of Novel In Vitro Biological Targets and Pathways
The therapeutic potential of indole derivatives stems from their ability to interact with a wide range of biological targets. nih.govpcbiochemres.com While much research has focused on their anticancer and anti-inflammatory properties, there is a growing interest in exploring novel targets and pathways. nih.govnih.gov
Recent studies have identified that indole derivatives can modulate key inflammatory pathways such as NF-κB and COX-2, offering potential for treating chronic inflammatory diseases. nih.gov Some derivatives have also shown dual inhibitory activity against both COX and LOX enzymes, which could lead to anti-inflammatory drugs with fewer gastrointestinal side effects. nih.gov
In the realm of cancer research, indole compounds have been found to interact with targets like cyclin-dependent kinases (CDKs) and the aryl hydrocarbon receptor (AhR). nih.gov The activation of AhR by certain indole derivatives can trigger a cascade of events leading to the suppression of tumor cell proliferation. nih.gov Furthermore, some indole-based molecules have been identified as potent inhibitors of LSD1, an enzyme implicated in cancer, and as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1. mdpi.com The exploration of such novel targets is crucial for expanding the therapeutic applications of compounds like this compound.
Integration of Multi-Omics Data in Biological Activity Research
The advent of high-throughput technologies has enabled the generation of vast amounts of biological data at different molecular levels, a field known as "omics." nih.gov Multi-omics integration, which combines data from genomics, transcriptomics, proteomics, and metabolomics, offers a holistic view of complex biological processes and their response to chemical compounds. nih.govnih.gov
By integrating multi-omics data, researchers can gain a deeper understanding of the mechanisms of action of indole derivatives. nih.gov For example, analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) in cells treated with this compound can reveal the specific pathways and networks that are perturbed by the compound. frontiersin.org This systems biology approach can help to identify novel drug targets and biomarkers of drug response. frontiersin.org
Longitudinal multi-omics studies, which track molecular changes over time, can further elucidate the dynamic relationships between different omics layers and provide insights into the kinetics of drug action. nih.gov This integrated approach is powerful for uncovering new biological mechanisms and for identifying multi-layer interactions that would be missed by single-omics analysis alone. nih.gov
Opportunities for Collaborative and Interdisciplinary Research
The complexity of modern drug discovery necessitates a collaborative and interdisciplinary approach. nih.gov The journey of a compound like this compound from a laboratory curiosity to a potential therapeutic agent requires the expertise of scientists from diverse fields.
Collaborations between synthetic chemists, computational biologists, pharmacologists, and clinicians are essential for success. nih.gov Synthetic chemists can design and create novel analogs of this compound, while computational biologists can use AI and ML to predict their activity and guide the synthetic efforts. francis-press.com Pharmacologists can then test the most promising compounds in vitro and in vivo to determine their efficacy and mechanism of action. pcbiochemres.com Finally, clinicians can provide valuable insights into the unmet medical needs that could be addressed by these new compounds.
Such interdisciplinary collaborations can accelerate the pace of research and increase the likelihood of translating basic scientific discoveries into tangible therapeutic benefits for patients. nih.gov
Q & A
Q. What are the optimal synthetic routes for 2-Isopropyl-1H-indol-5-ol, and how can reaction yields be improved?
The synthesis of indole derivatives often employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. For example, 3-(2-azidoethyl)-1H-indol-5-ol derivatives are synthesized in PEG-400/DMF solvent systems with CuI as a catalyst, yielding 30–35% under nitrogen atmosphere after 12 hours . To improve yields:
Q. How can NMR spectroscopy distinguish this compound from structurally similar indole derivatives?
Key NMR features include:
- 1H NMR : Aromatic protons at δ 6.5–7.7 ppm (e.g., δ 6.60 for indole C6-H, J = 8.5–2.3 Hz) and isopropyl protons as a septet (δ 1.2–1.5 ppm).
- 13C NMR : Indole carbons at δ 102–127 ppm, with isopropyl carbons at δ 20–25 ppm.
- Coupling patterns (e.g., dd for C6-H in this compound vs. singlet in 5-methoxy variants) differentiate substituents .
Q. What analytical techniques are critical for purity assessment of this compound?
- TLC : Use 70:30 EtOAc:hexanes (Rf ≈ 0.33–0.49) to monitor reaction progress.
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 335.1497–335.1512) with FAB-HRMS.
- HPLC : Pair with UV detection (λ = 254–280 nm) to quantify impurities <0.5% .
Advanced Research Questions
Q. How do substituent variations (e.g., isopropyl vs. methyl groups) impact the antioxidant activity of this compound?
- Experimental Design : Compare radical scavenging (DPPH/ABTS assays) and metal chelation (ferric reducing power) across derivatives.
- Data Interpretation : Electron-donating groups (e.g., isopropyl) enhance activity by stabilizing phenolic radicals, as seen in 3-(2-triazolyl)indole analogs with IC50 values <10 μM .
- Contradictions : Methoxy groups may reduce solubility, offsetting antioxidant benefits; balance hydrophobicity via logP calculations .
Q. What computational strategies predict the binding affinity of this compound to neurodegenerative disease targets?
- Molecular Docking : Use AutoDock Vina to model interactions with Keap1-Nrf2 or Aβ fibrils.
- MD Simulations : Assess stability of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns).
- QSAR : Correlate substituent electronic parameters (Hammett σ) with IC50 values from enzyme inhibition assays .
Q. How can contradictory literature data on the toxicity of indole derivatives be resolved?
- Case Study : While 3-(2-piperidinoethyl)-1H-indol-5-ol hydrochloride shows neurotoxicity (LD50 = 150 mg/kg in mice), structural analogs like this compound may lack basic amines, reducing toxicity.
- Methodology : Conduct comparative in vitro cytotoxicity screens (e.g., HepG2 cells) and in vivo acute toxicity studies (OECD 423) to clarify structure-toxicity relationships .
Q. What are the challenges in characterizing degradation products of this compound under oxidative conditions?
- Analytical Workflow :
- Expose to H2O2/UV light to simulate oxidation.
- Use LC-QTOF-MS to identify m/z shifts (e.g., +16 Da for hydroxylation).
- Compare fragmentation patterns with synthetic standards (e.g., 5,6-dihydroxyindole).
- Key Findings : Isopropyl groups may sterically hinder oxidation at C3, favoring C6 hydroxylation .
Methodological Guidance
Q. How to design a structure-activity relationship (SAR) study for this compound analogs?
- Step 1 : Synthesize derivatives with varied substituents (e.g., alkyl, aryl, halogens) at C2 and C5.
- Step 2 : Test biological activity (e.g., enzyme inhibition, cellular uptake).
- Step 3 : Perform multivariate regression to link steric/electronic descriptors (e.g., molar refractivity, π charges) to activity .
Q. What protocols validate the stability of this compound in biological matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
